Cas no 56298-90-9 (4-methylheptan-2-ol)

4-methylheptan-2-ol structure
4-methylheptan-2-ol structure
Product Name:4-methylheptan-2-ol
CAS No:56298-90-9
MF:C8H18O
MW:130.227922916412
CID:378993
PubChem ID:143345
Update Time:2025-11-02

4-methylheptan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Heptanol, 4-methyl-
    • 4-METHYL-2-HEPTANOL
    • 4-methylheptan-2-ol
    • 2-Heptanol,4-methyl
    • CHEBI:165509
    • AKOS011898637
    • EN300-1838736
    • AS-83069
    • 4-methyl-heptan-2-ol
    • LMFA05000630
    • E77700
    • SCHEMBL1658535
    • FT-0692537
    • DTXSID60875771
    • 56298-90-9
    • DTXCID001013890
    • Inchi: 1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3
    • InChI Key: GUHWHNUGIGOSCN-UHFFFAOYSA-N
    • SMILES: OC(C)CC(C)CCC

Computed Properties

  • Exact Mass: 130.13600
  • Monoisotopic Mass: 130.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 61.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.7989
  • Melting Point: -102°C
  • Boiling Point: 171.7°C
  • Flash Point: 64.2°C
  • Refractive Index: 1.4225
  • PSA: 20.23000
  • LogP: 2.19350

4-methylheptan-2-ol Pricemore >>

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Additional information on 4-methylheptan-2-ol

Chemical Profile of 4-methylheptan-2-ol (CAS No. 56298-90-9)

4-methylheptan-2-ol (CAS No. 56298-90-9) is a significant organic compound belonging to the alcohol class, characterized by a branched C9 structure. This compound has garnered attention in various scientific and industrial applications due to its unique chemical properties and potential biological activities. The molecular formula, C9H20O, reflects its aliphatic nature with a methyl substituent at the fourth carbon position and a hydroxyl group at the second carbon, contributing to its distinct reactivity and solubility characteristics.

The synthesis and utilization of 4-methylheptan-2-ol have been extensively studied in organic chemistry, particularly in the context of fine chemical production and flavoring agents. Its structural motif, featuring a primary alcohol functionality, makes it a versatile intermediate in the synthesis of more complex molecules. Recent advancements in catalytic processes have improved the efficiency of producing this compound, reducing costs and environmental impact while maintaining high purity standards.

In the realm of pharmaceutical research, 4-methylheptan-2-ol has been explored for its potential biological effects. Studies have indicated that alcohols with similar structures may exhibit properties such as mild analgesic or anti-inflammatory effects, although further research is necessary to fully elucidate these mechanisms. The compound's ability to interact with biological targets suggests its utility in drug discovery programs targeting neurological or metabolic disorders. Additionally, its role as a solvent or cosolvent in drug formulation has been investigated due to its favorable solubility profile for certain bioactive molecules.

The industrial applications of 4-methylheptan-2-ol are equally diverse. In the fragrance and flavor industry, it serves as a key component in synthesizing synthetic musks and other aroma compounds that mimic natural scents. Its use in this sector is driven by its ability to provide depth and longevity to perfumes and personal care products. Furthermore, its solvent properties make it valuable in coatings, adhesives, and cleaning agents where high volatility and low toxicity are desirable traits.

Recent research has also highlighted the environmental considerations surrounding the production and disposal of 4-methylheptan-2-ol. Efforts to develop greener synthetic routes have focused on biocatalysis and enzymatic methods that minimize waste and energy consumption. For instance, microbial fermentation processes have been optimized to produce this compound from renewable feedstocks, aligning with global sustainability goals. These innovations not only enhance the economic viability of 4-methylheptan-2-ol but also reduce its ecological footprint.

The chemical reactivity of 4-methylheptan-2-ol allows for further functionalization through oxidation, esterification, or polymerization reactions. These transformations expand its utility in material science applications, such as the development of biodegradable polymers or novel surfactants. The compound's compatibility with various reaction conditions makes it a preferred choice for researchers seeking novel synthetic pathways. Moreover, its role in green chemistry initiatives underscores its importance as a sustainable building block for future industrial processes.

From an analytical chemistry perspective, 4-methylheptan-2-ol serves as an important standard for gas chromatography (GC) and mass spectrometry (MS) due to its well-characterized retention time and fragmentation patterns. Its use in method development helps ensure accurate quantification of similar compounds in complex mixtures found in environmental samples or biological fluids. This analytical utility underscores the compound's significance beyond its synthetic applications.

The future prospects for 4-methylheptan-2-ol are promising, with ongoing research exploring new therapeutic uses and industrial applications. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel derivatives with enhanced properties. As regulatory frameworks evolve to favor sustainable practices, compounds like 4-methylheptan-2-ol are poised to play a critical role in meeting global demand for high-performance chemicals while adhering to environmental standards.

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